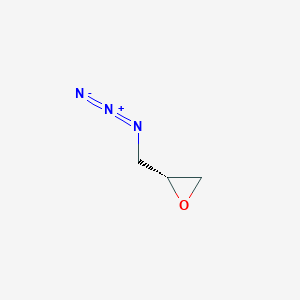
3-(Difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine, also known as Difluoromethyl sulfonyl azetidine (DFMSA), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. In
Wirkmechanismus
DFMSA acts as a Michael acceptor and can undergo nucleophilic addition reactions with various nucleophiles such as amines, thiols, and alcohols. It can also undergo ring-opening reactions with various nucleophiles to form open-chain compounds.
Biochemical and Physiological Effects:
DFMSA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DFMSA has several advantages for lab experiments. It is stable and easy to handle, making it an ideal reagent for various reactions. It is also commercially available, making it easily accessible for researchers. However, DFMSA has some limitations, such as its high cost and limited availability in large quantities.
Zukünftige Richtungen
There are several future directions for the research on DFMSA. One direction is to explore its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and inflammation. Additionally, further research can be done to understand its mechanism of action and to develop more efficient synthesis methods for DFMSA.
In conclusion, DFMSA is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on DFMSA can lead to the development of new pharmaceuticals and materials with potential therapeutic applications.
Synthesemethoden
DFMSA can be synthesized through a two-step reaction process. The first step involves the reaction of 3,5-dimethylphenylsulfonyl chloride with difluoromethylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to obtain DFMSA.
Wissenschaftliche Forschungsanwendungen
DFMSA has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of various compounds such as sulfonyl azetidines and β-lactams. It has also been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and materials.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(3,5-dimethylphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-8-3-9(2)5-11(4-8)18(16,17)15-6-10(7-15)12(13)14/h3-5,10,12H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMTJJQKJIKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N2CC(C2)C(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((3,5-dimethylphenyl)sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)
![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)


![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)


![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)



